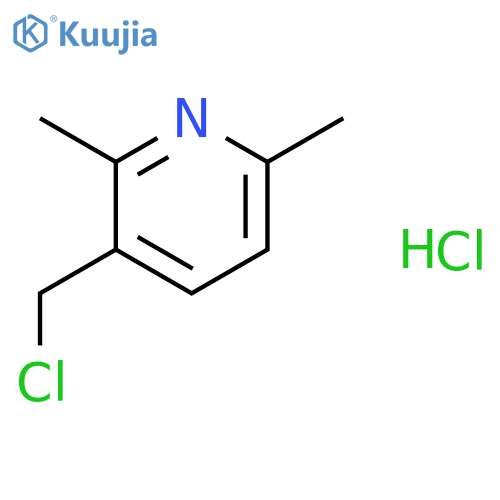

Cas no 582303-11-5 (3-(chloromethyl)-2,6-dimethylpyridine hydrochloride)

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- PYRIDINE, 3-(CHLOROMETHYL)-2,6-DIMETHYL-, HYDROCHLORIDE

- RAVQXKOVEOOOFV-UHFFFAOYSA-N

- 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride

- 582303-11-5

- HYA30311

- SCHEMBL5661867

- LRFUVEPRPHNPPL-UHFFFAOYSA-N

- 5-(chloromethyl)-2,6-dimethylpyridine hydrochloride

- EN300-141766

- 3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride

- 3-(chloromethyl)-2,6-dimethylpyridinehydrochloride

- 829-440-9

- AKOS026727682

-

- インチ: InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H

- InChIKey: LRFUVEPRPHNPPL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 191.0268547Da

- どういたいしつりょう: 191.0268547Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141766-5.0g |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95% | 5.0g |

$2277.0 | 2023-02-15 | |

| Enamine | EN300-141766-10.0g |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95% | 10.0g |

$3376.0 | 2023-02-15 | |

| Chemenu | CM467072-500mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95%+ | 500mg |

$680 | 2022-06-10 | |

| TRC | C650103-50mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 50mg |

$ 210.00 | 2022-06-06 | ||

| TRC | C650103-100mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 100mg |

$ 295.00 | 2022-06-06 | ||

| TRC | C650103-10mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-141766-0.5g |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95% | 0.5g |

$612.0 | 2023-02-15 | |

| Enamine | EN300-141766-500mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95.0% | 500mg |

$613.0 | 2023-09-30 | |

| Enamine | EN300-141766-100mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95.0% | 100mg |

$272.0 | 2023-09-30 | |

| Aaron | AR01ADQF-500mg |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride |

582303-11-5 | 95% | 500mg |

$868.00 | 2025-02-09 |

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride 関連文献

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

3-(chloromethyl)-2,6-dimethylpyridine hydrochlorideに関する追加情報

Introduction to 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS No. 582303-11-5)

3-(chloromethyl)-2,6-dimethylpyridine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 582303-11-5, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a pyridine core with chloromethyl and dimethyl substituents, has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride positions it as a key building block for the development of pharmacologically relevant compounds. The presence of a chloromethyl group (-CH₂Cl) allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is particularly useful in the construction of heterocyclic frameworks, which are prevalent in many drug candidates. Additionally, the dimethyl substituents at the 2- and 6-positions contribute to the electronic properties of the pyridine ring, influencing its interaction with biological targets.

In recent years, there has been growing interest in exploring the potential of 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride in the development of novel therapeutic agents. Its pyridine scaffold is a common feature in many approved drugs, owing to its ability to form hydrogen bonds and interact with biological macromolecules. The chloromethyl group serves as a versatile handle for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One area where 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride has shown promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in oncology and inflammatory diseases. By modifying the pyridine core with appropriate substituents, researchers can develop inhibitors that selectively bind to kinase active sites. The chloromethyl group can be used to introduce linkers or other functional groups that enhance binding affinity and selectivity.

Another emerging application of 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride is in the field of neuroscience. Pyridine derivatives have been extensively studied for their potential as central nervous system (CNS) therapeutics. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a valuable candidate for treating neurological disorders. Recent studies have highlighted its role in developing novel antipsychotics and antidepressants, where its structural features contribute to improved pharmacokinetic profiles.

The synthesis of 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include alkylation of 2,6-dimethypyridine with chloroacetaldehyde followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

In conclusion, 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride (CAS No. 582303-11-5) is a versatile and important compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

582303-11-5 (3-(chloromethyl)-2,6-dimethylpyridine hydrochloride) 関連製品

- 49568-10-7(2,3-Dihydroacridin-4(1H)-one)

- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)

- 745783-72-6((S)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOCYANATE: TECH., 90%)

- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)

- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)

- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)

- 2171236-67-0(2-(2-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetamido)acetic acid)